3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
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Overview
Description
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 2-bromobenzyl group, a chlorine atom, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the 2-Bromobenzyl Group: The 2-bromobenzyl group can be introduced via an etherification reaction, where the hydroxyl group of the chromen-2-one is reacted with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Chlorination: The chlorination of the chromen-2-one core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, thiocyanates.
Scientific Research Applications
3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but lacks the chromen-2-one core and bromine/chlorine substitutions.
4-Methoxyphenylboronic acid: Another boronic acid derivative with a methoxy group at the para position.
3-Cyanophenylboronic acid: Contains a cyano group instead of the bromine and chlorine atoms.
Properties
IUPAC Name |
3-[7-[(2-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClO5/c1-11-13(6-7-19(23)24)20(25)27-17-9-18(16(22)8-14(11)17)26-10-12-4-2-3-5-15(12)21/h2-5,8-9H,6-7,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRKCCIXZLXLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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